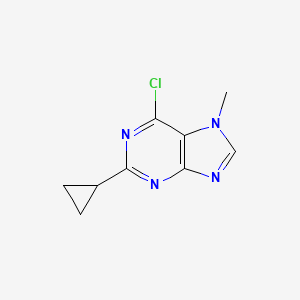

6-Chloro-2-cyclopropyl-7-methyl-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN4 |

|---|---|

Molecular Weight |

208.65 g/mol |

IUPAC Name |

6-chloro-2-cyclopropyl-7-methylpurine |

InChI |

InChI=1S/C9H9ClN4/c1-14-4-11-9-6(14)7(10)12-8(13-9)5-2-3-5/h4-5H,2-3H2,1H3 |

InChI Key |

KSNXYQSEAKEAEG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)C3CC3)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Chloro 2 Cyclopropyl 7 Methyl 7h Purine Analogues

General Principles Guiding SAR in Purine (B94841) Chemistry

The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity. wikipedia.orgdrugdesign.orggardp.org For purine chemistry, this involves systematically modifying the purine scaffold and observing the resulting changes in biological effect. drugdesign.org This process allows for the identification of key chemical groups, or pharmacophores, responsible for a compound's therapeutic action and helps in designing more potent and selective drug candidates. wikipedia.orggardp.org

Purines, consisting of fused pyrimidine (B1678525) and imidazole (B134444) rings, are versatile scaffolds for designing molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govrsc.orgresearchgate.net The biological functions of purine derivatives are intrinsically linked to their structural and chemical properties. nih.gov Key principles guiding SAR in purine chemistry include:

Substitution Patterns: The nature and position of substituents on the purine ring system can dramatically alter a compound's biological activity. wikipedia.orgnih.gov Modifications at the C2, C6, and N9 positions are particularly common in drug design. For instance, substitutions at the C2 position can enhance potency and selectivity, while modifications at the N6 position with bulky, hydrophobic groups can improve recognition at binding sites. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the electronic distribution within the purine ring system. This, in turn, affects the molecule's ability to interact with biological targets through mechanisms like hydrogen bonding and π-π stacking. nih.gov

Tautomerism: Purine bases can exist in different tautomeric forms, which can influence their base-pairing properties and interactions with biological macromolecules. researchgate.netnih.gov The specific tautomer present can be critical for receptor binding and biological function. nih.gov

By systematically exploring these principles, medicinal chemists can develop a comprehensive understanding of the SAR for a given series of purine analogues, leading to the rational design of new therapeutic agents. drugdesign.org

Conformational and Electronic Impact of Substitution at the Purine N7 Position on Biological Activity

While N9-substituted purines are more common, N7-substituted analogues represent a less explored but significant area of purine chemistry with diverse biological activities. nih.gov The substitution at the N7 position of the purine ring can have a profound impact on the molecule's conformational and electronic properties, thereby influencing its biological activity. nih.govacs.org

Alkylation at the N7 position is a key modification. nih.gov Direct alkylation of purines often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the more thermodynamically stable product. nih.govacs.org However, specific synthetic methods have been developed to achieve regioselective N7-alkylation. nih.gov The introduction of an alkyl group at N7 can lead to compounds with a range of biological effects, including antiviral and anticancer activities. nih.gov For instance, some N7-alkylated adenines have demonstrated notable antiviral and anticancer properties. nih.gov

The electronic nature of the substituent at N7, as well as at other positions on the purine ring, can significantly alter the electronic structure of the molecule. acs.org The presence of an amino group, for example, enhances the effect of other substituents compared to the unsubstituted purine. acs.org The stability of different purine tautomers (7H, 9H, 1H, and 3H) is also influenced by substitution patterns. In the gas phase, the 9H and 7H tautomers are generally the most stable. researchgate.net

Computational studies have shown that for N7 and N9 tautomers, substituents at the C8 position can decrease the aromaticity of the five-membered imidazole ring while increasing the aromaticity of the six-membered pyrimidine ring. acs.orgresearchgate.net The specific impact of a substituent is highly dependent on its position on the purine core. researchgate.net

Role of the Cyclopropyl (B3062369) Moiety at the C2 Position in Ligand-Target Interactions

The introduction of a cyclopropyl group at the C2 position of the purine ring is a strategic modification in medicinal chemistry. This small, rigid ring can significantly influence a molecule's conformation and its interactions with biological targets. nih.gov

In a study focused on developing antibacterial and anticancer agents, a series of C2-alkynylated purine nucleoside analogues were synthesized, with some featuring a cyclopropyl group. nih.gov These compounds were evaluated for their in vitro activity against various bacterial strains and cancer cell lines. nih.gov The synthesis involved a multi-step process starting from 2-iodo-5'-N-cyclopropylcarboxamidoadenosine. nih.gov

While the direct biological data for 6-Chloro-2-cyclopropyl-7-methyl-7H-purine is not extensively detailed in the provided context, the inclusion of a cyclopropyl group in other purine analogues suggests its potential importance for several reasons:

Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the substituent at the C2 position, which can lead to a more defined orientation of the molecule within a binding site. This can enhance binding affinity and selectivity.

Hydrophobic Interactions: The cyclopropyl moiety introduces a small, hydrophobic surface that can engage in favorable van der Waals interactions with nonpolar regions of a protein's binding pocket.

Metabolic Stability: The cyclopropyl group can improve the metabolic stability of a compound by blocking potential sites of oxidative metabolism.

The following table summarizes the biological activities of some synthesized C2-alkynylated purine nucleoside analogues, highlighting the potential of modifications at this position. nih.gov

| Compound | Antibacterial Activity (S. aureus) | Antibacterial Activity (P. aeruginosa) | Cytotoxicity (MDA-MB-231) IC50 (µg/mL) | Cytotoxicity (Caco-2) IC50 (µg/mL) |

| 11b | - | - | 7.9 | 7.5 |

| 11c | Potent | Potent | - | - |

| 11e | - | - | 6.8 | 8.3 |

| 11g | Potent | Potent | - | - |

Significance of the Chlorine Atom at the C6 Position for Biological Function

The presence of a chlorine atom at the C6 position of the purine ring is a critical feature that often imparts significant biological activity. nih.govnih.gov 6-Chloropurine (B14466) and its derivatives are valuable intermediates in the synthesis of a wide array of biologically active compounds. nih.govnih.gov

The chlorine atom at C6 is a good leaving group, making 6-chloropurines versatile precursors for the synthesis of various 6-substituted purines through nucleophilic substitution reactions. nih.gov This allows for the introduction of diverse functionalities at this position, leading to compounds with a broad spectrum of biological activities, including antitumor and antiviral effects. researchgate.net

In the context of antiviral research, the 6-chloropurine moiety has been identified as being important for activity against the SARS coronavirus (SARS-CoV). nih.gov Studies on a series of nucleoside analogues revealed that the presence of a chlorine atom at the C6 position was a key determinant for their anti-SARS-CoV activity. nih.gov It has been suggested that the electrophilic nature of the 6-chloropurine moiety may enable it to form a covalent bond with the target enzyme, leading to irreversible inhibition. nih.gov

The following table presents data on the anti-SARS-CoV activity of some 6-chloropurine nucleoside analogues. nih.gov

| Compound | Anti-SARS-CoV Activity | Key Structural Feature |

| 1 | Promising | 6-chloropurine, unprotected 5'-hydroxyl |

| 3 | Less active than 1 | Lacks 6-chlorine |

| 4 | Less active than 1 | Lacks 6-chlorine |

| 5 | Unfavorable activity | 2-amino-6-chloropurine (guanine derivative) |

| 11 | Promising | 6-chloropurine, benzoylated 5'-hydroxyl |

Influence of the Methyl Group on the 7H-Purine Framework Tautomerism and Biological Profile

The methylation of purines, including the introduction of a methyl group at the N7 position, can significantly influence their tautomeric equilibrium and, consequently, their biological properties. researchgate.netacs.org Tautomerism, the interconversion of structural isomers that differ in the position of protons and double bonds, is a crucial factor in the biological function of purines. researchgate.netnih.gov

The N7-methylation of purines can affect their base-pairing interactions and recognition by enzymes. nih.gov For example, in a study on the group I ribozyme, 7-methylguanosine (B147621) did not significantly affect reactivity, suggesting that for this particular system, there is no critical functional contact at the N7 position. nih.gov However, in other contexts, N7-methylation can have a substantial impact.

The stability of purine tautomers is influenced by both the substitution pattern and the solvent environment. researchgate.netnih.gov The 7H and 9H tautomers are generally more stable than the 1H and 3H tautomers. researchgate.net The presence of a methyl group at N7 locks the purine into the 7H-tautomeric form for that nitrogen, which can have several consequences:

Altered Hydrogen Bonding: The N7-methyl group prevents the N7 atom from acting as a hydrogen bond donor, which can alter the molecule's interactions with its biological target.

Modified Electronic Properties: The methyl group is weakly electron-donating, which can subtly influence the electronic distribution within the purine ring system.

Steric Effects: The methyl group introduces steric bulk, which can influence the conformation of the molecule and its fit within a binding pocket.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Protein Interaction Analysis

This area of study focuses on how a molecule, or "ligand," binds to a protein target. Understanding this interaction is fundamental to designing effective drugs.

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-Chloro-2-cyclopropyl-7-methyl-7H-purine, docking simulations would be used to predict how it fits into the binding site of a specific protein. The results would provide a binding affinity score, indicating the strength of the interaction, and a visual representation of the binding mode, showing which atoms are involved in the interaction. This information is crucial for understanding the compound's potential biological activity.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Mechanisms and Conformational Changes

Molecular dynamics (MD) simulations provide a view of the dynamic nature of the ligand-protein complex over time. While docking provides a static snapshot, MD simulations can reveal how the protein and ligand adjust their shapes to accommodate each other, the stability of the binding over time, and the key movements that govern the binding process. For this compound, this would offer a more realistic and detailed understanding of its interaction with a target protein.

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to study the electronic properties of a molecule.

These calculations for this compound would reveal details about its electron distribution, molecular orbitals (including the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. This information is vital for understanding the molecule's reactivity, stability, and the nature of its interactions with other molecules.

Pharmacophore Modeling and Virtual Screening Strategies for Novel Ligand Discovery

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. If this compound were known to be active against a certain target, a pharmacophore model could be developed based on its structure. This model could then be used to search large databases of chemical compounds (virtual screening) to identify other molecules with similar features that might also be active.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational tools can predict the ADME properties of a compound, which are critical for its development as a drug. For this compound, these predictions would estimate properties such as its likely oral absorption, distribution throughout the body, metabolic stability, and route of excretion. This in silico analysis helps to identify potential liabilities early in the drug discovery process, saving time and resources.

Patent Landscape and Innovation in Purine Synthesis

Analysis of Synthetic Routes and Key Intermediates Described in Patent Literature for Purine (B94841) Derivatives

The patent literature reveals that the synthesis of substituted purines, such as 6-Chloro-2-cyclopropyl-7-methyl-7H-purine, is not typically a linear process but rather a convergent synthesis requiring the preparation of key substituted precursors. The primary strategies revolve around the construction of the purine ring system from substituted pyrimidine (B1678525) intermediates or the modification of a pre-existing purine core.

A common approach involves the use of a substituted pyrimidine as a foundational building block. Patents frequently describe the synthesis of purines from 4,5-diaminopyrimidines, which are then cyclized to form the imidazole (B134444) portion of the purine ring. For instance, the reaction of a 4,5-diaminopyrimidine (B145471) with a suitable cyclizing agent, such as an orthoester or an acyl halide, is a well-documented method for introducing the C8-substituent.

The synthesis of the specific substitution pattern found in this compound would likely involve a multi-step sequence starting with a pyrimidine precursor. A plausible, though not explicitly detailed in a single patent for this exact molecule, synthetic strategy would involve:

Introduction of the Cyclopropyl (B3062369) Group at the C2 Position: This can be a challenging step. Patent literature suggests that the introduction of substituents at the 2-position of the purine ring can be achieved by starting with a 2-substituted pyrimidine. For example, a 2-halopyrimidine could potentially undergo a cross-coupling reaction with a cyclopropylboronic acid derivative.

Formation of the Pyrimidine Ring: The synthesis would likely proceed from a more fundamental starting material to construct the 2-cyclopropyl-substituted pyrimidine ring.

Chlorination at the C6 Position: A crucial step is the conversion of a hydroxyl or amino group at the 6-position to a chloro group. Patents frequently cite the use of chlorinating agents like phosphorus oxychloride (POCl₃) to achieve this transformation. For example, Chinese patent CN102336755A describes a method for the synthesis of 6-chloropurine (B14466) from acetyl hypoxanthine (B114508) using POCl₃ in the presence of a tertiary amine. google.com Similarly, US patent US2832781A discloses the formation of 6-chloropurine by treating hypoxanthine with phosphoryl chloride. google.com

N7-Methylation: The introduction of the methyl group at the N7-position is another key transformation. Direct alkylation of 6-chloropurines often leads to a mixture of N7 and N9 isomers. However, recent research, such as that described by Okamura et al. (2024), has focused on improving the regioselectivity of this reaction, for instance, in the synthesis of 6-bromo-7-[11C]methylpurine, where solvent choice was found to significantly influence the N7/N9 ratio. nih.gov A scientific article by Ploskon et al. (2021) also details a regioselective N7-tert-alkylation of 6-substituted purines, which could potentially be adapted for methylation. nih.gov

Key Intermediates:

Based on the analysis of the patent literature, the following intermediates are critical in the synthesis of purine derivatives with the substitution pattern of interest:

| Intermediate | Description | Relevant Patent Information |

| 2-Cyclopropyl-4,5-diaminopyrimidine | A key precursor for building the purine ring with the desired C2-substituent. | While not directly found for this specific compound, the general principle of using substituted 4,5-diaminopyrimidines is well-established in purine synthesis patents. |

| 2-Cyclopropyl-6-hydroxypurine (2-Cyclopropylhypoxanthine) | An intermediate that would require subsequent chlorination at the 6-position. | The synthesis of various 2-substituted hypoxanthine derivatives is a common theme in the broader patent landscape of purine chemistry. |

| 6-Chloro-2-cyclopropylpurine | A direct precursor for the final N7-methylation step. | The synthesis of various 6-chloropurine derivatives is described in numerous patents, often as key intermediates for further functionalization. google.comgoogle.comgoogle.compatsnap.com |

| 6-Chloro-7-methylpurine | An intermediate that could potentially be functionalized at the C2 position. | The synthesis and reactions of N-alkylated chloropurines are explored in the context of creating diverse purine libraries. nih.govacs.org |

Examination of Patent Claims Related to the Synthesis of this compound and Close Structural Analogues

A direct patent claim for the synthesis of this compound has not been identified in the current search of publicly available patent databases. However, the patent landscape for structurally similar compounds provides valuable insights into the potential for intellectual property protection in this area.

Patents for purine derivatives often claim a genus of compounds, defined by a Markush structure, which may encompass the target molecule. For example, a patent might claim a series of 2-substituted-6-chloro-7-alkylpurines, where the 2-substituent is defined as a cycloalkyl group and the 7-alkyl group is defined as a lower alkyl.

Furthermore, patents related to processes for preparing key intermediates would be highly relevant. For example, a patent claiming a novel and efficient method for producing 2-cyclopropyl-6-chloropurine would indirectly protect a key step in the synthesis of the target compound.

Close structural analogues found in the patent literature often involve variations at the C2, C6, and N7 positions. For instance, patents may claim:

2-Alkyl/Aryl-6-chloro-7-methylpurines: Where the cyclopropyl group is replaced by other alkyl or aryl moieties.

2-Cyclopropyl-6-substituted-7-methylpurines: Where the chloro group is replaced by other functional groups such as amino, alkoxy, or thioalkyl groups.

2-Cyclopropyl-6-chloro-N-substituted-purines: Where the methyl group at the N7 position is replaced by other alkyl or functionalized side chains.

The absence of a specific patent for this compound could indicate that it is a novel compound, or that its synthesis is covered under broader, more generic patent claims.

Strategies for Developing Novel and Economically Feasible Purine Synthesis Methods within the Patent Literature

The patent literature not only protects existing synthetic methods but also provides a roadmap for developing novel and more economically viable routes for purine synthesis. Key strategies that emerge from an analysis of these patents include:

Development of Novel Catalytic Systems: There is a continuous drive to develop more efficient and selective catalysts for key transformations in purine synthesis. For example, patents on cross-coupling reactions (e.g., Suzuki, Stille) for the introduction of substituents at various positions of the purine ring are prevalent. The development of catalysts that favor N7-alkylation over N9-alkylation is a significant area of innovation.

Process Optimization and Scale-up: Patents often describe optimized reaction conditions that are suitable for large-scale industrial production. This includes the use of less hazardous reagents, reduction in the number of synthetic steps, and the development of purification methods that are amenable to large-scale operations. For instance, Chinese patent CN102336755A emphasizes a simple, safe, and high-yield process for 6-chloropurine synthesis that is suitable for industrial production. google.com

Solid-Phase Synthesis: For the generation of libraries of purine derivatives for high-throughput screening, solid-phase synthesis methods have been patented. These methods allow for the rapid and automated synthesis of a large number of compounds.

Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence is an emerging area. While not yet widespread in the patent literature for this specific class of compounds, biocatalysis offers the potential for highly selective and environmentally friendly transformations.

By leveraging these strategies, researchers can aim to develop novel synthetic routes to this compound that are not only patentable but also economically feasible for potential commercialization.

Future Perspectives and Unexplored Research Avenues

Potential for Further Structural Modification and Derivatization of the 6-Chloro-2-cyclopropyl-7-methyl-7H-purine Scaffold

The core structure of this compound is ripe for extensive modification to generate a diverse library of new chemical entities. The 6-chlorine atom is a particularly attractive site for derivatization, serving as a versatile leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.

Key areas for structural modification include:

Substitution at the C6 Position : The chlorine atom can be displaced by various nucleophiles, including oxygen (alcohols, phenols), sulfur (thiols), and nitrogen (amines) nucleophiles. acs.org This allows for the synthesis of ether, thioether, and amino-purine derivatives, respectively. Such modifications can significantly alter the compound's solubility, electronic properties, and ability to form hydrogen bonds with biological targets. For instance, reaction with different amines could introduce functionalities that mimic natural nucleobases or interact with specific amino acid residues in enzyme active sites.

Modification of the C2-Cyclopropyl Group : While the cyclopropyl (B3062369) moiety provides conformational rigidity and lipophilicity, exploring analogues with different cycloalkyl or alkyl groups at the C2 position could probe the spatial and electronic requirements of potential binding pockets.

Alterations at the N7-Methyl Position : The N7-methylation dictates a specific regioisomer. Research into alternative N7-alkyl groups, including larger or more functionalized chains, could influence steric interactions and metabolic stability. acs.org Developing synthetic methods that allow for regioselective alkylation at other positions, such as N9, would also yield structural isomers with potentially distinct biological profiles. acs.org

Functionalization of the Purine (B94841) Core : Beyond the primary substitution sites, further modifications to the purine ring itself, though more synthetically challenging, could be explored.

These potential modifications can be systematically explored to build a comprehensive structure-activity relationship (SAR) profile.

Table 1: Potential Structural Modifications of the Purine Scaffold

| Position | Current Group | Potential Modifications | Desired Outcome |

|---|---|---|---|

| C6 | -Cl | -OR, -SR, -NRR' (amines), -C (via cross-coupling) | Modulate polarity, hydrogen bonding, and target interaction. acs.org |

| C2 | -Cyclopropyl | -Alkyl, -Aryl, -Heterocyclyl | Optimize steric and hydrophobic interactions. |

| N7 | -CH₃ | -Larger alkyls, functionalized chains | Alter steric bulk and metabolic stability. acs.org |

| Purine Core | Unsubstituted | Introduction of other functional groups | Fine-tune electronic properties and solubility. |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

To navigate the vast chemical space made possible by derivatization, a rational design approach integrating computational and experimental techniques is essential. This strategy can accelerate the discovery of potent and selective analogues while minimizing the synthesis of non-productive compounds.

Molecular Modeling and Docking : For known biological targets of purine analogues, such as protein kinases or enzymes involved in nucleotide metabolism, molecular docking studies can predict the binding modes and affinities of virtual libraries of this compound derivatives. cuni.czmdpi.com These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, guiding the selection of the most promising functional groups for synthesis. mdpi.com

Molecular Dynamics (MD) Simulations : Following initial docking, MD simulations can provide deeper insights into the dynamic behavior of the ligand-target complex over time. cuni.cz These simulations help assess the stability of the predicted binding pose and can reveal the structural features crucial for effective and stable drug-target interaction. cuni.cz

Combinatorial Chemistry and High-Throughput Screening : The development of solid-phase synthesis methods would enable the parallel creation of large libraries of derivatives. google.com These libraries can then be subjected to high-throughput screening against a panel of biological targets to rapidly identify "hit" compounds. The ability to construct a wide range of substituents on the purine ring allows for the creation of libraries with significant complexity. google.com

This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for modern drug discovery.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While purine analogues are known to interfere with DNA replication and have applications as antimetabolites, the specific biological targets for many derivatives, including this compound, remain to be fully elucidated. wikipedia.orgnih.gov Future research should focus on identifying novel targets and mechanisms of action.

Potential areas of investigation include:

Enzyme Inhibition : Many purine derivatives function as enzyme inhibitors. nih.gov A promising avenue is the exploration of this scaffold against novel enzyme targets. For example, recent studies on other 7H-purine derivatives have identified DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, as a target. cuni.cz This suggests potential antitubercular applications. Other targets could include protein kinases, where purine scaffolds often mimic the endogenous ATP ligand. nih.gov The transforming growth factor-β (TGF-β) type I receptor (ALK5) has been identified as a target for other cyclopropyl-containing inhibitors, indicating a potential role in fibrotic diseases or cancer. nih.gov

Epigenetic Modulation : Some nucleoside analogues have been found to perturb epigenetic patterns by altering DNA methylation. azpharmjournal.com Investigating whether derivatives of this compound can inhibit DNA methyltransferases or other epigenetic enzymes could open up new therapeutic applications.

Modulation of Purinergic Signaling : Purines are crucial components in cellular signal transduction. azpharmjournal.com Research could explore if these compounds act as agonists or antagonists at purinergic receptors, which play roles in a wide range of physiological processes. azpharmjournal.com

Antiviral Activity : The synthesis of novel cyclopropyl nucleoside analogues has been pursued to discover new antiherpetic agents, indicating a potential avenue for antiviral research with this scaffold. nih.gov

Phenotypic screening of the compound and its derivatives against a wide range of cell lines and pathogens can help uncover unexpected biological activities and guide target identification studies.

Development of Sustainable and Efficient Synthetic Routes for Industrial Scale-Up and Diversification

The advancement of this compound and its derivatives from laboratory-scale research to potential industrial application hinges on the development of efficient, scalable, and sustainable synthetic methodologies.

Current synthetic strategies for purine analogues often involve multi-step sequences starting from pyrimidine (B1678525) or imidazole (B134444) precursors, such as in the Traube synthesis. google.compharmaguideline.com While effective, these routes can be laborious and may not be ideal for large-scale production.

Future research in this area should focus on:

Process Optimization : Existing routes need to be optimized to improve yields, reduce the number of steps, and minimize the use of hazardous reagents and solvents. For instance, developing one-pot reaction sequences would significantly increase efficiency. nih.gov

Solid-Phase Synthesis : Adapting the synthesis to a solid support would facilitate purification and enable the rapid production of compound libraries for screening purposes. google.commdpi.org Scaling up solid-phase synthesis, which has been demonstrated for related heterocyclic compounds, could provide sufficient material for early development studies. mdpi.org

Flow Chemistry : The use of continuous flow reactors can offer improved safety, better reaction control, and easier scale-up compared to traditional batch processing. This is particularly relevant for handling potentially energetic or unstable intermediates.

Catalytic Methods : Exploring novel catalytic methods for key bond-forming reactions (e.g., C-N or C-C cross-couplings to modify the C6 position) could provide more efficient and atom-economical pathways to a diverse range of analogues.

By focusing on these areas, process chemists can develop manufacturing routes that are not only economically viable but also environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Chloro-2-cyclopropyl-7-methyl-7H-purine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of purine precursors. For example, substituting purine bases at the N7 position requires controlled conditions to minimize isomer formation. Using K₂CO₃ as a base in dry DMF under nitrogen, followed by alkylation with cyclopropane derivatives (e.g., bromomethylcyclopropane), has been effective. Reaction time (e.g., 72 hours) and stoichiometric ratios (1:1.1 substrate:alkylating agent) are critical for maximizing yield. Purification via flash chromatography (MeOH:CH₂Cl₂, 1:9) resolves isomers and byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR can distinguish cyclopropyl protons (δ ~0.5–1.5 ppm) and methyl groups (δ ~3.5–4.0 ppm) at N7. HRMS with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ expected for C₉H₁₀ClN₅: 231.06). Purity should be validated via HPLC with UV detection at 254 nm, ensuring ≥95% homogeneity .

Q. How can researchers separate and identify positional isomers (e.g., N7 vs. N9 substitution) during synthesis?

- Methodological Answer : Isomer separation requires chromatographic techniques. Flash chromatography using silica gel with gradient elution (e.g., 1–5% MeOH in CH₂Cl₂) effectively isolates N7-substituted isomers. Analytical TLC (Rf comparison) and ¹H NMR (e.g., downfield shifts for N7-methyl groups) further confirm isomer identity .

Advanced Research Questions

Q. How does the substitution pattern (cyclopropyl at C2, methyl at N7) influence biological activity compared to other N7-substituted purines?

- Methodological Answer : Structure-activity relationship (SAR) studies should compare analogues with varying substituents. For example, cyclopropyl groups enhance steric hindrance, potentially affecting receptor binding. In vitro assays (e.g., kinase inhibition) paired with molecular docking can quantify interactions. Prior studies on N7-isopropyl purines show altered bioactivity due to hydrophobic interactions, suggesting similar methodologies apply here .

Q. What challenges arise in developing HPLC or LC-MS methods for quantifying trace impurities in this compound?

- Methodological Answer : Impurity profiling requires optimizing mobile phases (e.g., acetonitrile:ammonium formate buffer) and column selection (C18 for polar impurities). LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for low-abundance byproducts (e.g., dechlorinated derivatives). Column temperature (25–40°C) and flow rate (0.3–0.5 mL/min) must be calibrated to resolve structurally similar contaminants .

Q. How should researchers address contradictions in reported biological activity data for N7-substituted purines?

- Methodological Answer : Discrepancies may stem from isomer contamination or assay variability. Re-evaluate compound purity via orthogonal methods (HPLC, NMR). Use standardized cell lines (e.g., HEK293 for kinase assays) and include positive controls (e.g., theobromine for adenosine receptor studies). Meta-analyses of published data can identify trends in substituent effects .

Q. What methodologies are recommended for correlating in vitro activity with in vivo pharmacokinetics for this compound?

- Methodological Answer : Perform ADME studies using rodent models:

- Absorption : Measure plasma concentration via LC-MS after oral administration.

- Metabolism : Incubate with liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation).

- Toxicity : Assess hepatic enzymes (ALT/AST) and histopathology. Cross-validate with in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) .

Q. How can researchers ensure reproducibility in synthetic protocols given the sensitivity of N7 alkylation reactions?

- Methodological Answer : Document all parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.